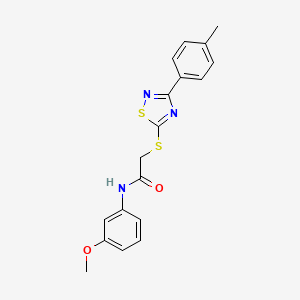

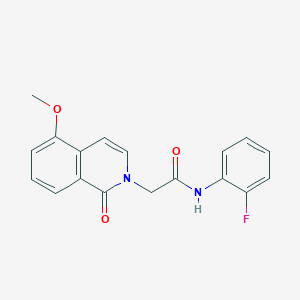

![molecular formula C11H15NO4 B2531049 2-[(2-羟乙基)氨基]-2-(3-甲氧基苯基)乙酸 CAS No. 1218695-86-3](/img/structure/B2531049.png)

2-[(2-羟乙基)氨基]-2-(3-甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is a derivative of mandelic acid, which is a hydroxy acid with a methoxy group on the phenyl ring. Although the exact compound is not described in the provided papers, related compounds such as DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid and (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid have been studied, providing insights into the structural and chemical properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of methoxy and hydroxy groups into the phenyl ring, which can be achieved through various synthetic routes such as electrophilic aromatic substitution. The exact synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is not detailed in the provided papers, but similar compounds are typically synthesized from mandelic acid derivatives, which suggests a possible pathway for its synthesis .

Molecular Structure Analysis

The molecular structure of related compounds shows that the acetic acid side chain can adopt a perpendicular orientation with respect to the phenyl ring, as seen in DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid . This orientation could influence the molecular interactions and stability of the compound. The presence of methoxy and hydroxy groups can also lead to intramolecular hydrogen bonding, which can affect the overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present on the phenyl ring and the acetic acid moiety. The hydroxyethylamino group could participate in reactions typical of amines, such as forming amides or reacting with aldehydes to form imines. The acetic acid side chain could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid can be inferred from related compounds. The presence of hydrogen bonds, as seen in the related compounds, suggests that the compound would have a relatively high boiling point and may exhibit solid-state stability due to these interactions . The methoxy group's involvement in intermolecular interactions could also contribute to the stability and solubility of the compound in organic solvents .

科学研究应用

新颖的合成方法和衍生物

新颖的吲哚-苯并咪唑衍生物的合成:Wang 等人 (2016) 的研究探索了吲哚羧酸的制备,包括与本化合物相似的衍生物,用于合成结合的吲哚-苯并咪唑,表明其在为药物开发和材料科学中的潜在应用创造新的分子框架中的用途 (Wang 等人,2016).

三有机锡(IV)配合物的合成:Baul 等人 (2002) 描述了三有机锡(IV)配合物与 2-{[(E)-1-(2-羟基芳基)烷基亚烷基]氨基}乙酸衍生物的合成和结构表征,展示了该化合物在形成配合物中的作用,该配合物在催化和材料科学中具有潜在应用 (Baul 等人,2002).

催化和材料科学

- 在醇氧化中的催化应用:Hazra 等人 (2015) 开发了磺化席夫碱铜(II)配合物作为醇氧化中的高效选择性催化剂,这些催化剂衍生自涉及类似酚类和氨基酸结构的反应,说明了该化合物在催化过程和有机合成中的相关性 (Hazra 等人,2015).

生物医学研究

- 黄嘌呤氧化酶抑制剂的抗氧化应用:Ikram 等人 (2015) 合成了具有源自与本结构相似的氨基酸的席夫碱配体的过渡金属配合物,展示了选择性黄嘌呤氧化酶抑制研究。这突出了其在开发与氧化应激相关的疾病治疗中的潜力 (Ikram 等人,2015).

手性助剂和衍生化剂

- 用作手性助剂化合物:Majewska (2019) 探索了 2-羟基-2-(乙氧基苯基膦基)乙酸作为手性膦酸助剂的应用,表明该化合物在手性拆分和衍生化剂中的用途,这对于立体化学研究和药物合成具有重要意义 (Majewska,2019).

属性

IUPAC Name |

2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEBKOILJPPBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

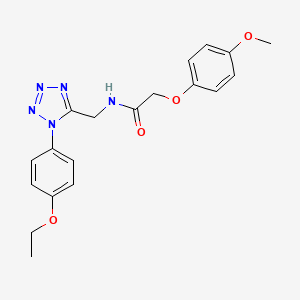

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

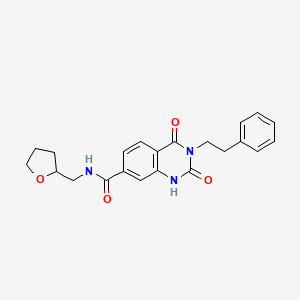

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

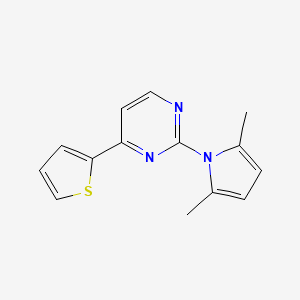

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)